molecular formula C17H18N4O3 B1683395 UNBS5162 CAS No. 956590-23-1

UNBS5162

Cat. No.: B1683395
CAS No.: 956590-23-1
M. Wt: 326.35 g/mol
InChI Key: WCKZRLOUKYFJDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNBS5162 is a novel naphthalimide derivative that functions as a pan-antagonist of CXCL chemokine expression, exhibiting potent anti-tumor activity across a range of experimental models . This compound is the hydrolyzed active form of this compound and displays a unique mechanism of action that is distinct from other naphthalimides, such as amonafide, as evidenced by its unique profile in the NCI 60-cell line screen . Its broad-spectrum efficacy is demonstrated by its ability to inhibit proliferation, migration, and invasion, while also inducing apoptosis and autophagy in diverse human cancer cell lines, including models of prostate, gastric, triple-negative breast, ovarian, and skin cancer, as well as retinoblastoma . The compound's anti-tumor effects are largely mediated through the inhibition of key signaling pathways. Research shows that this compound significantly reduces the phosphorylation of proteins in the PI3K/AKT/mTOR and ERK pathways . This inhibition leads to downstream effects such as the downregulation of cyclin D1 and the modulation of apoptosis-related proteins, including increased expression of pro-apoptotic Bax and active caspase-3, and decreased expression of anti-apoptotic Bcl-2 . In vivo studies have shown that this compound not only increases survival in orthotopic human prostate cancer models but also enhances the anti-tumor activity of taxol when used in combination . This compound is intended for research use only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c1-20(2)6-7-21-15(22)12-5-3-4-10-8-11(19-17(18)24)9-13(14(10)12)16(21)23/h3-5,8-9H,6-7H2,1-2H3,(H3,18,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKZRLOUKYFJDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956590-23-1
Record name UNBS-5162
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956590231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNBS-5162
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY9JF7D78N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

UNBS5162 is synthesized from its precursor, UNBS3157. The synthetic route involves the hydrolysis of UNBS3157 in physiological saline, which rapidly and almost completely converts it into this compound . The reaction conditions for this hydrolysis are mild, typically involving room temperature and neutral pH. Industrial production methods for this compound are not extensively documented, but the process likely involves large-scale hydrolysis of UNBS3157 under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

UNBS5162 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include physiological saline for hydrolysis and standard cell culture conditions for biological assays. The major products formed from these reactions are the hydrolyzed form of UNBS3157 (i.e., this compound) and various autophagic vesicles within treated cells.

Scientific Research Applications

UNBS5162 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares UNBS5162 with other naphthalimide derivatives and chemotherapeutic agents:

Compound Mechanism Key Indications IC50 (µM) Toxicity Clinical Status
This compound CXCL chemokine antagonism; PI3K/AKT/mTOR inhibition; pro-autophagy NSCLC, prostate cancer, glioblastoma 17.9 (mean) QTc prolongation, mild GI effects Phase I completed
Amonafide DNA intercalation; topoisomerase II inhibition Breast cancer, leukemia 0.1–5.0 Hematotoxicity (neutropenia) Approved (limited use)
Mitonafide DNA intercalation; topoisomerase II inhibition Solid tumors 0.5–10.0 Myelosuppression Discontinued (toxicity)
Elinafide DNA binding; RNA polymerase inhibition Hematologic malignancies 0.05–2.0 Cardiotoxicity Preclinical
Paclitaxel Microtubule stabilization NSCLC, ovarian cancer 0.001–0.01 Neuropathy, myelosuppression Approved

Key Differentiators of this compound:

Instead, it targets CXCL chemokines and PI3K signaling, offering a unique therapeutic profile . Synergy with paclitaxel: this compound enhances taxane efficacy in prostate cancer models by suppressing CXCL-driven resistance pathways .

Safety Profile :

  • This compound’s lack of hematotoxicity (vs. amonafide) and neuropathy (vs. paclitaxel) positions it as a viable combination partner .

Broad Antitumor Activity :

  • In NSCLC, this compound reduced A549 cell proliferation by 50% at 10 µM and inhibited metastasis via PI3K pathway suppression .
  • In glioblastoma, it increased apoptosis rates by 325% (vs. controls) and suppressed U251 cell migration by 44% .

Autophagy Induction :

  • This compound triggers lysosomal-mediated autophagy at low doses (1–10 µM), a mechanism absent in other naphthalimides .

Biological Activity

UNBS5162 is a novel naphthalimide compound that has garnered attention for its potential as an anticancer agent. Its biological activity has been investigated across various cancer cell lines, demonstrating significant effects on cell proliferation, apoptosis induction, and inhibition of migration and invasion. This article compiles findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound operates primarily through the following mechanisms:

  • Inhibition of Proliferation : this compound has been shown to significantly inhibit the proliferation of various cancer cell lines, including non-small-cell lung cancer (A549), melanoma (M14), triple-negative breast cancer (MDA-MB-231), and colon cancer (HCT116) cells. The compound achieves this by inducing cell cycle arrest and promoting apoptosis .
  • Induction of Apoptosis : The compound promotes apoptosis through the modulation of key apoptosis-related proteins. Notably, it decreases the expression of anti-apoptotic protein Bcl-2 while increasing pro-apoptotic proteins such as Bax and active Caspase-3. This shift enhances the apoptotic response in treated cells .
  • Targeting Signaling Pathways : this compound affects critical signaling pathways involved in cancer cell survival and proliferation, notably the PI3K/Akt/mTOR pathway. Studies have demonstrated that this compound reduces the phosphorylation of Akt and mTOR, leading to decreased cell viability and enhanced apoptosis .

In Vitro Studies

  • Lung Cancer (A549 Cells) :
    • Proliferation Inhibition : this compound treatment resulted in a 15% reduction in cell viability compared to control groups after 24 hours.
    • Apoptosis Rates : The percentage of apoptotic cells increased from 7.62% in control to 23.8% in treated cells, indicating significant pro-apoptotic activity .
  • Melanoma (M14 Cells) :
    • Western Blot Analysis : Showed decreased Bcl-2 levels and increased Bax levels post-treatment.
    • Transwell Assays : Indicated reduced invasive capabilities of M14 cells following this compound treatment .
  • Triple-Negative Breast Cancer (MDA-MB-231 Cells) :
    • Dose-Dependent Effects : Viability decreased significantly at concentrations of 1 µM and above after 72 hours.
    • Cell Cycle Arrest : this compound induced G2 phase arrest, further contributing to its antiproliferative effects .
  • Colon Cancer (HCT116 Cells) :
    • Migration and Invasion : Transwell assays confirmed that this compound significantly inhibited migration and invasion.
    • Apoptosis Induction : Increased apoptotic cell populations were observed alongside decreased Bcl-2 expression and increased Bax expression .

Clinical Trials

A Phase I clinical trial evaluated the safety and efficacy of this compound in patients with advanced solid tumors. Key findings included:

  • Safety Profile : Of the 25 patients treated, 92% experienced treatment-related adverse events, primarily mild to moderate in severity.
  • Efficacy Indicators : Some patients exhibited stable disease for extended periods, suggesting potential therapeutic benefits .

Comparative Data Table

Cancer TypeCell LineProliferation Inhibition (%)Apoptosis Rate (%)Key Proteins Affected
Non-Small Cell LungA54915%23.8Decreased Bcl-2, Increased Bax
MelanomaM14SignificantIncreasedDecreased Bcl-2, Increased Caspase-3
Triple-Negative BreastMDA-MB-231Dose-dependentSignificantDecreased Bcl-2, Increased Bax
Colon CancerHCT116SignificantIncreasedDecreased Bcl-2, Increased Bax

Q & A

Basic: What are the primary mechanisms through which UNBS5162 exerts its antitumor effects?

This compound inhibits tumor growth via dual mechanisms:

  • PI3K/Akt/mTOR pathway suppression : Reduces phosphorylation of Akt, mTOR, and downstream targets (p70S6K, 4EBP1), disrupting cell proliferation and survival .
  • Apoptosis induction : Upregulates pro-apoptotic proteins (Bax, cleaved caspase-3) and downregulates anti-apoptotic Bcl-2, triggering mitochondrial apoptosis .
  • CXCL chemokine antagonism : Reduces expression of pro-angiogenic CXCL chemokines, limiting tumor microenvironment support .

Basic: What experimental models have been used to study this compound's efficacy?

  • In vitro :
    • Melanoma (M14), TNBC (MDA-MB-231), prostate (PC-3, DU-145), and retinoblastoma (WERIRb1, Y79) cell lines .
    • Standard assays: CCK-8 for proliferation, Transwell for migration/invasion, flow cytometry for apoptosis .
  • In vivo : Orthotopic prostate cancer models showing improved survival rates .

Basic: What are the standard in vitro concentrations of this compound used in cytotoxicity assays?

  • IC50 values vary by cell type :
    • 10 µM (M14 melanoma) , 16.5 µM (retinoblastoma) , 17.9 µM (9-cancer-cell average) .
  • Methodological note : Use dose-response curves (e.g., 0–20 µM, 24–72 hours) and validate with positive controls (e.g., paclitaxel) .

Advanced: How should researchers address contradictions in reported IC50 values across studies?

  • Key factors causing variability :
    • Cell line heterogeneity (e.g., M14 vs. Y79 metabolic profiles) .
    • Assay duration (e.g., 24h vs. 72h exposure) .
  • Recommendations :
    • Pre-screen cell lines for baseline Akt/mTOR activity .
    • Standardize protocols (e.g., serum-free conditions for migration assays) .

Advanced: What methodological approaches are recommended for analyzing this compound's impact on cell migration and invasion?

  • Transwell assays :
    • Use Matrigel-coated inserts for invasion, serum-free medium with 10% FBS as a chemoattractant .
    • Quantify migrated cells via crystal violet staining or automated imaging .
  • Validation : Pair with Western blotting for EMT markers (e.g., E-cadherin, vimentin) .

Advanced: How does this compound's dual role as a PI3K/Akt/mTOR inhibitor and CXCL chemokine antagonist influence experimental design?

  • Multiplex assays :
    • Phospho-specific antibodies for Akt/mTOR pathway proteins (e.g., p-Akt Ser473) .
    • ELISA/qPCR for CXCL chemokines (e.g., CXCL8, CXCL12) .
  • Combination therapy : Co-administer with taxanes or PARP inhibitors to counteract compensatory signaling .

Advanced: What statistical methods are appropriate for analyzing this compound-induced apoptosis data?

  • Flow cytometry : Use Annexin V/PI staining to distinguish early/late apoptosis .
  • Analysis :
    • Student’s t-test for two-group comparisons (e.g., this compound vs. DMSO control) .
    • One-way ANOVA with post hoc tests (e.g., Duncan’s) for multi-dose experiments .
  • Power analysis : Ensure ≥3 replicates to account for biological variability .

Advanced: How can researchers optimize this compound treatment schedules to counteract negative feedback in PI3K/Akt/mTOR signaling?

  • Pulse dosing : Intermittent exposure (e.g., 24h treatment followed by washout) to prevent adaptive resistance .
  • Combination strategies : Pair with mTORC1/2 dual inhibitors (e.g., AZD2014) or CXCR4 antagonists (e.g., AMD-070) .
  • Pharmacokinetic modeling : Use orthotopic models to simulate human dosing regimens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
UNBS5162
Reactant of Route 2
Reactant of Route 2
UNBS5162

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.